molecular formula C8H6BrFO B2581765 2-(3-Bromo-2-fluorophenyl)acetaldehyde CAS No. 1697607-95-6

2-(3-Bromo-2-fluorophenyl)acetaldehyde

Cat. No.: B2581765
CAS No.: 1697607-95-6
M. Wt: 217.037
InChI Key: OUCMUFJAYFIFFD-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenyl)acetaldehyde is a highly potent and reactive compound with the molecular formula C8H6BrFO and a molecular weight of 217.037.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Bromo-2-fluorophenyl)acetaldehyde can be synthesized through various synthetic routes. One common method involves the bromination and fluorination of phenylacetaldehyde derivatives. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure the selective introduction of bromine and fluorine atoms at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 2-(3-Bromo-2-fluorophenyl)acetic acid.

    Reduction: 2-(3-Bromo-2-fluorophenyl)ethanol.

    Substitution: Various substituted phenylacetaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)acetaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-fluorophenylacetic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.

    2-Bromo-3,3,3-trifluoropropene: Similar in containing bromine and fluorine atoms but with a different carbon backbone

Uniqueness

2-(3-Bromo-2-fluorophenyl)acetaldehyde is unique due to its specific combination of bromine, fluorine, and aldehyde functional groups.

Properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCMUFJAYFIFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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